1-Bromo-3,5-dimethyladamantane can be synthesized from 1,3-dimethyladamantane through bromination reactions. The classification of this compound falls under organic chemistry and medicinal chemistry due to its applications in drug synthesis. Its molecular formula is , and it has significant relevance in pharmaceutical research due to its role as a precursor in the synthesis of memantine hydrochloride.
The synthesis of 1-bromo-3,5-dimethyladamantane typically involves bromination of 1,3-dimethyladamantane using elemental bromine in the presence of a catalyst.
The molecular structure of 1-bromo-3,5-dimethyladamantane features a rigid adamantane core with two methyl groups at positions 3 and 5 and a bromine atom at position 1.
The adamantane structure provides significant steric hindrance due to its three-dimensional cage-like configuration, which influences its reactivity and interaction with biological targets.
1-Bromo-3,5-dimethyladamantane participates in several chemical reactions:
The mechanism through which 1-bromo-3,5-dimethyladamantane operates primarily relates to its conversion into pharmacologically active compounds like memantine.
1-Bromo-3,5-dimethyladamantane is considered hazardous according to OSHA standards due to potential skin irritation and toxicity upon exposure .
The primary applications of 1-bromo-3,5-dimethyladamantane are found within pharmaceutical chemistry:
The adamantane framework consists of four fused cyclohexane rings arranged in a diamondoid lattice with chair conformations, creating a highly symmetric, strain-free tertiary carbon network. In 1-bromo-3,5-dimethyladamantane, this core structure undergoes specific modifications:
The compound typically exists as a colorless to light yellow viscous liquid at room temperature, with a density of 1.224–1.24 g/mL and a refractive index of 1.52 [5] [7] [10]. Its boiling point is reported between 201°C and 273°C across sources, reflecting measurement condition differences [7] [10].
Halogenated adamantanes serve as pivotal building blocks in synthetic chemistry due to three key attributes:
Table 1: Comparative Properties of Key Brominated Adamantanes
Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Key Applications |
---|---|---|---|---|
1-Bromoadamantane | 768-90-1 | C10H15Br | 215.13 | Polymer initiators |
1-Bromo-3-methyladamantane | 702-77-2 | C11H17Br | 229.16 | Agrochemical intermediates |
1-Bromo-3,5-dimethyladamantane | 941-37-7 | C12H19Br | 243.19 | Pharmaceutical synthesis |
1-Bromo-3,5,7-trimethyladamantane | 53398-55-3 | C13H21Br | 257.22 | Advanced material monomers |
1,3-Dibromoadamantane | 876-53-9 | C10H14Br2 | 294.03 | Cross-coupling substrates |
Synthetic routes to 1-bromo-3,5-dimethyladamantane typically involve electrophilic bromination of 1,3-dimethyladamantane using molecular bromine (Br2) under controlled conditions. The reaction employs solvents like carbon tetrachloride, chloroform, or acetic acid at temperatures between 0–50°C, achieving regioselectivity at the least hindered bridgehead position [2] [5].
1-Bromo-3,5-dimethyladamantane’s primary industrial significance lies in its role as a precursor to the neurologically active drug memantine (3,5-dimethyladamantan-1-amine), an NMDA receptor antagonist used to treat moderate-to-severe Alzheimer’s disease [2] [3]. The synthetic pathway exploits the bromide’s nucleofugality:
Table 2: Spectral Characterization Data for 1-Bromo-3,5-dimethyladamantane
Spectroscopic Method | Key Signals | Structural Assignment |
---|---|---|
1H NMR [9] | 0.97–1.01 ppm (s, 6H) | Methyl protons (C3/C5-CH3) |
1.60–1.68 ppm (m, 6H) | Methylene bridge protons (C2/C4/C6/C8/C9/C10) | |
1.98–2.05 ppm (s, 6H) | Methine protons (C7/C11) | |
Mass Spectrometry [9] | m/z 163 (base peak) | [M-Br]+ fragment |
m/z 242/244 (1:1 ratio) | Molecular ion (M+•) |
Beyond memantine, the compound enables access to diverse derivatives:
Table 3: Commercial Sources and Specifications
Supplier | Catalog Number | Purity | Form | Packaging |
---|---|---|---|---|
TCI America [5] [8] | B1821 | >98.0% (GC) | Colorless liquid | 5g, 25g |
SynQuest Labs [4] | 1200-9-19 | Not specified | Not specified | Custom |
Sigma-Aldrich [10] | 187844 | 98% | Colorless liquid | Not specified |
Matrix Scientific [8] | 063657-500MG | Not specified | Not specified | 500mg |
The commercial availability of 1-bromo-3,5-dimethyladamantane through specialized suppliers like TCI America and Sigma-Aldrich (>98% purity) facilitates its adoption in research and development [5] [10]. Storage recommendations specify cool, dark conditions (<15°C) to prevent potential decomposition, though the compound exhibits good shelf stability at room temperature [5].
All Compound Names Mentioned:1-Bromoadamantane, 1-Bromo-3,5-dimethyladamantane, 1-Bromo-3,5,7-trimethyladamantane, 1-Bromo-3-ethyladamantane, 1-Bromo-3-methyladamantane, 1,3-Dibromoadamantane, 2-Bromoadamantane, 1-Bromo-3-(bromomethyl)adamantane, 3,5-dimethyladamantan-1-amine (Memantine), 1-Bromo-3,5-dimethyltricyclo[3.3.1.13,7]decane, 3,5-dimethyladamantan-1-ol
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7